molecular formula C14H20FN3O3 B15117477 Tert-butyl 3-{[(5-fluoro-6-methylpyrimidin-4-yl)oxy]methyl}azetidine-1-carboxylate

Tert-butyl 3-{[(5-fluoro-6-methylpyrimidin-4-yl)oxy]methyl}azetidine-1-carboxylate

Cat. No.: B15117477
M. Wt: 297.33 g/mol
InChI Key: VHIPXTZCEILUHC-UHFFFAOYSA-N
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Description

Tert-butyl 3-{[(5-fluoro-6-methylpyrimidin-4-yl)oxy]methyl}azetidine-1-carboxylate is a synthetic organic compound that features a unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{[(5-fluoro-6-methylpyrimidin-4-yl)oxy]methyl}azetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-{[(5-fluoro-6-methylpyrimidin-4-yl)oxy]methyl}azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Tert-butyl 3-{[(5-fluoro-6-methylpyrimidin-4-yl)oxy]methyl}azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-{[(5-fluoro-6-methylpyrimidin-4-yl)oxy]methyl}azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate: Shares a similar azetidine ring structure but differs in the substituents attached to the ring.

    Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another compound with a tert-butyl carboxylate group, but with a different core structure.

Uniqueness

Tert-butyl 3-{[(5-fluoro-6-methylpyrimidin-4-yl)oxy]methyl}azetidine-1-carboxylate is unique due to its combination of an azetidine ring with a pyrimidinyl moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C14H20FN3O3

Molecular Weight

297.33 g/mol

IUPAC Name

tert-butyl 3-[(5-fluoro-6-methylpyrimidin-4-yl)oxymethyl]azetidine-1-carboxylate

InChI

InChI=1S/C14H20FN3O3/c1-9-11(15)12(17-8-16-9)20-7-10-5-18(6-10)13(19)21-14(2,3)4/h8,10H,5-7H2,1-4H3

InChI Key

VHIPXTZCEILUHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)OCC2CN(C2)C(=O)OC(C)(C)C)F

Origin of Product

United States

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